molecular formula C10H10N2S B2456312 N-cyclopropyl-1,3-benzothiazol-2-amine CAS No. 885461-30-3

N-cyclopropyl-1,3-benzothiazol-2-amine

Cat. No.: B2456312
CAS No.: 885461-30-3
M. Wt: 190.26
InChI Key: YBAQGTBLVTZCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, particularly within the benzothiazole scaffold. Benzothiazole derivatives are extensively investigated due to their diverse and potent pharmacological profiles, which include demonstrated anti-inflammatory and analgesic activities . Structure-Activity Relationship (SAR) studies indicate that substitutions on the core benzothiazole structure, such as the cyclopropylamine group at the 2-position, are crucial for enhancing biological activity and optimizing the compound's interaction with therapeutic targets . The core benzothiazole structure is a privileged scaffold in drug discovery, with known derivatives like Riluzole and Pramipexole already in clinical use . Researchers utilize this compound and its analogs in in silico molecular docking studies to predict binding affinities with protein targets such as cyclooxygenase-2 (COX-2), as well as in in vivo pharmacological evaluations to assess efficacy in standardized models (e.g., carrageenan-induced paw edema) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAQGTBLVTZCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the N-Cyclopropyl-1,3-benzothiazol-2-amine Core Structure

The formation of the fundamental this compound structure can be achieved through several established synthetic pathways. These routes often involve the initial construction of a 2-aminobenzothiazole (B30445) scaffold followed by the introduction of the cyclopropyl (B3062369) group.

Strategies Involving 2-Methyl, 4-Chloroaniline Intermediates and Di-2-pyridyl-thiocarbonate Reactions

While direct synthesis involving these specific reagents is not extensively detailed in the provided results, the general principles of benzothiazole (B30560) synthesis from substituted anilines are well-established. The synthesis of substituted 2-aminobenzothiazoles often begins with a corresponding substituted aniline. For instance, 2-amino-4-chloro-benzothiazole has been synthesized from 4-chloroaniline. Similarly, the synthesis of 2-amino-4-methyl-benzothiazole has also been reported. A general method involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid to yield the corresponding 2-aminobenzothiazole derivative. jocpr.com

Deprotonation and Alkylation Approaches for N-Substitution on the 2-Amino Group

A common and effective method for introducing the cyclopropyl group onto the 2-amino position of the benzothiazole core involves deprotonation followed by alkylation. This strategy allows for the selective formation of the N-C bond. The synthesis of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, a related N-substituted derivative, was achieved by reacting 2-aminobenzothiazole with propargyl bromide in the presence of anhydrous potassium carbonate (K2CO3) and potassium iodide (KI) in dry acetone under reflux. nih.gov This reaction proceeds via the deprotonation of the amino group by the base (K2CO3), followed by nucleophilic attack of the resulting anion on the alkyl halide. A similar approach can be envisioned for the synthesis of this compound using a suitable cyclopropyl halide.

Direct N-alkylation of amino-azoles with alcohols, catalyzed by an iridium complex/base system, represents another advanced method for N-substitution. nih.gov

Cyclization Reactions Utilized in Benzothiazole Ring Formation

The formation of the benzothiazole ring is a critical step in the synthesis of these compounds, and various cyclization reactions are employed. indexcopernicus.comchemneo.com A prevalent method is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.commdpi.com

Several other cyclization strategies include:

Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides and is a highly effective strategy for benzothiazole synthesis. researchgate.net

Reaction with Thiocyanates: Substituted anilines can be cyclized into 2-amino-6-substituted benzothiazoles using sodium thiocyanate in the presence of sulfuric acid. indexcopernicus.comresearchgate.net

Oxidative Cyclization: Arylthioureas can be converted to 2-aminobenzothiazoles under mild conditions using an electrophilic bromine source like Benzyltrimethylammonium tribromide. indexcopernicus.comresearchgate.net Furthermore, substituted 1-phenylthiourea can be cyclized into substituted 2-aminobenzothiazoles using bromine water as an oxidizing agent in an acidic medium. sphinxsai.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Introduction of Substituents onto the 1,3-Benzothiazole Ring System

Substituents can be introduced onto the benzothiazole ring system either by starting with a pre-substituted aniline or by direct functionalization of the benzothiazole core. A variety of substituted 2-aminobenzothiazoles have been synthesized from the corresponding substituted anilines. sphinxsai.comresearchgate.net For example, 5-chloro-1,3-benzothiazole-2-amine and 6-methoxy-1,3-benzothiazole-2-amine have been prepared from the respective substituted anilines. sphinxsai.com

The synthesis of 2-amino-6-substituted benzothiazoles can be achieved by reacting substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.net This approach allows for the introduction of a wide range of functional groups onto the benzene (B151609) portion of the benzothiazole ring.

Derivatization Strategies at the 2-Amino Position of the Benzothiazole Core

The 2-amino group of the benzothiazole core is a key site for derivatization, enabling the synthesis of a wide array of analogues. nih.govrsc.orgnih.gov

N-Acylation and N-Alkylation: The 2-amino group can be readily acylated or alkylated to introduce various functional groups. nih.gov For instance, 2-aminobenzothiazole can be coupled with monochloroacetyl chloride to form (1-chloroacetyl)-2-aminobenzothiazole, which can then be condensed with various amines to yield a range of derivatives. nih.gov

Formation of Fused Heterocyclic Systems: The 2-amino group, along with the endocyclic nitrogen, provides a reactive site for the construction of fused heterocyclic systems. rsc.orgnih.gov For example, 2-aminobenzothiazoles can react with 1,3-diketones and aldehydes in a Biginelli-type reaction to form 4H-pyrimido[2,1-b]benzothiazole derivatives. nih.gov

Table of Research Findings on Benzothiazole Synthesis:

Starting Material(s)Reagents/ConditionsProductReference(s)
Substituted AnilinesPotassium Thiocyanate, Bromine, Acetic AcidSubstituted 2-aminobenzothiazoles jocpr.com
2-AminobenzothiazolePropargyl Bromide, K2CO3, KI, Acetone (reflux)N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov
Substituted AnilinesAmmonium Thiocyanate, Bromine water, Acidic mediumSubstituted 2-aminobenzothiazoles sphinxsai.com
2-AminobenzothiazoleMonochloroacetyl chloride, then various aminesN-substituted (1-acetyl)-2-aminobenzothiazoles nih.gov
2-Aminobenzothiazole, 1,3-Diketone, AldehydeBiginelli Reaction Conditions4H-pyrimido[2,1-b]benzothiazole derivatives nih.gov

Modifications and Elaboration of the Cyclopropyl Group

The direct modification and elaboration of the cyclopropyl group in the this compound system is not a widely reported transformation in the chemical literature. Synthetic efforts and mechanistic studies have predominantly focused on reactions that lead to the opening or complete cleavage of the three-membered ring rather than its functionalization. The cyclopropane ring itself is a strained carbocycle, and its reactivity is often directed towards relieving this strain beilstein-journals.org.

The N-cyclopropyl bond is susceptible to cleavage under various conditions, including reactions with nitrosating agents and strong acids, which proceed via distinct mechanistic pathways. nih.govnih.gov Consequently, the cyclopropyl moiety in this context is more commonly viewed as a reactive functional group or a mechanistic probe rather than a scaffold for further synthetic elaboration. Its stability is contingent on avoiding conditions that promote one-electron oxidation or strong electrophilic attack.

Chemical Reactivity and Stability of the this compound System

The chemical reactivity of this compound is largely characterized by the chemistry of the N-cyclopropyl amine functionality. The inherent ring strain of the cyclopropyl group, combined with its interaction with the adjacent nitrogen atom, makes it prone to specific ring-opening reactions that are not observed with other N-alkyl substituents.

Mechanistic Investigations of Cyclopropyl Ring Opening

The opening of the cyclopropyl ring attached to an amine can proceed through several mechanistic pathways, primarily dictated by the reaction conditions. Two prominent mechanisms investigated for analogous cyclopropylamine systems are the electrophilic dicationic pathway and the radical cation pathway.

Electrophilic Ring Opening: In the presence of strong acids (e.g., superacids), the ring opening of cyclopropylamines can occur via an electrophilic mechanism. nih.gov For a related compound, trans-2-phenylcyclopropylamine hydrochloride, studies have shown that the reaction involves protonation of the cyclopropane ring. nih.gov The ammonium group acts as a strong σ-withdrawing substituent, which weakens the distal C2-C3 bond of the cyclopropane ring. nih.gov Subsequent electrophilic attack (protonation) occurs regioselectively at this weakened distal bond, leading to a 1,3-dication intermediate that can be trapped by a nucleophile. nih.gov Protolytic cleavage of the vicinal C1-C2 bond, which would lead to a more stable benzylic cation, is not observed in this specific case. nih.gov

Radical Cation Ring Opening: An alternative mechanism involves the formation of a radical cation. One-electron oxidation of the amine nitrogen leads to a radical cation intermediate. nih.govresearchgate.net This species is highly unstable and undergoes rapid cleavage of the cyclopropane ring. nih.gov This pathway is particularly relevant in reactions involving nitrosating agents and has been demonstrated using N-alkyl-N-cyclopropylanilines as mechanistic probes. nih.gov Electron spin resonance (ESR) studies have also provided evidence for the radical cation mechanism in the ring opening of cyclopropylamines. acs.org This process is a key step in the inactivation of cytochrome P450 enzymes by certain cyclopropylamines. researchgate.net Oxidative radical ring-opening can also be initiated by photoredox catalysis or other radical initiators, leading to a variety of functionalized products. beilstein-journals.orgnih.gov

MechanismInitiating ConditionKey IntermediateSite of Ring CleavageReference
Electrophilic (Dicationic)Strong Acid / Superacid1,3-DicationDistal (C2-C3) Bond nih.gov
Radical CationOne-Electron Oxidation (e.g., with NO+)Amine Radical CationRing Scission nih.govresearchgate.netacs.org

Nitrosation Reactions Involving N-Cyclopropyl Amine Functionality

The reaction of this compound with nitrosating agents, such as nitrous acid (formed from sodium nitrite in acid), is expected to proceed similarly to related N-cyclopropyl-N-alkylanilines. nih.gov Studies on these model compounds show that the reaction results in the specific and rapid cleavage of the cyclopropyl group from the nitrogen atom, yielding an N-nitrosoaniline derivative. nih.gov

The proposed mechanism involves the formation of an amine radical cation as a critical first step. nih.gov This is followed by a swift opening of the cyclopropyl ring to generate an iminium ion with a C-centered radical. This radical intermediate can then react with nitric oxide (NO) or undergo further oxidation. nih.gov The ultimate fate of the cleaved cyclopropyl unit depends on its substituents, but for an unsubstituted ring, it would likely lead to products derived from an allyl cation, such as propanal or allyl alcohol, after rearrangement and hydrolysis. researchgate.netnih.gov

A key finding from studies on N-nitroso-N-cyclopropyl urea (B33335) is that the diazonium ion intermediate, rather than a free cyclopropyl cation, is the reactive alkylating species. nih.gov Analysis of the hydrolysis products revealed the exclusive formation of allyl alcohol, with no cyclopropanol detected, confirming that rearrangement follows the cleavage. nih.gov This indicates that the nitrosation of a secondary cyclopropylamine like this compound would lead to the formation of the stable N-nitrosobenzothiazole and products derived from the rearranged C3 fragment.

ReactantReagentMajor ProductsProposed MechanismReference
N-Cyclopropyl-N-alkylaniline (analogue)Nitrous Acid (HNO2)N-Alkyl-N-nitrosoaniline, Aldehydes (from cyclopropyl group)Amine Radical Cation Formation → Cyclopropyl Ring Opening nih.gov
N-Nitroso-N-cyclopropyl urea (analogue)HydrolysisAllyl alcoholRearrangement of diazonium ion intermediate nih.gov

Chemical Stability Considerations relevant to Molecular Integrity

The molecular integrity of this compound is governed by the stability of its two core components: the benzothiazole ring and the N-cyclopropyl group.

The stability of the cyclopropyl group is highly dependent on the chemical environment. It is generally stable under neutral, basic, and mild acidic conditions, as well as in the absence of strong one-electron oxidants. However, as detailed above, it is susceptible to degradation under strongly acidic conditions that promote electrophilic ring opening or under oxidative/nitrosating conditions that proceed via a radical cation mechanism. nih.govnih.gov Therefore, maintaining the molecular integrity of this compound requires avoiding these specific reactive conditions.

Structure Activity Relationship Sar Studies

Influence of the N-Cyclopropyl Moiety on Biological Activity

The substituent at the 2-amino position of the benzothiazole (B30560) ring is a critical determinant of biological activity. SAR studies indicate that this position is highly sensitive to modification, with the size, shape, and nature of the substituent playing a pivotal role.

Comparative Analysis of Cycloalkyl versus Alkyl Substituents on Potency

The exocyclic amine at the C2-position is crucial for activity, and its substitution pattern dictates potency. Research on related 2-aminobenzothiazole (B30445) scaffolds has shown that substitution on this amine can be detrimental. For instance, the addition of simple alkyl (methyl, dimethyl), aryl (phenyl, benzyl), or acyl (acetyl) groups to the exocyclic amine led to a complete loss of inhibitory activity against certain bacterial targets. nih.gov This suggests that unsubstituted or specifically substituted amines are required for interaction with the biological target. nih.gov

However, more complex N-alkylation can confer significant potency. Studies on N-alkylated 2-aminobenzothiazoles as anti-inflammatory agents found that chains carrying a terminal naphthalene or phenyl moiety were potent inhibitors of prostaglandin E2 (PGE2) generation, with EC50 values in the nanomolar range. nih.gov While direct SAR studies comparing the N-cyclopropyl group to a series of N-alkyl or other N-cycloalkyl groups on the same benzothiazole core are not extensively detailed in the reviewed literature, the existing data underscores the critical and highly specific nature of the N-substituent for determining biological activity. The unique electronic properties and conformational rigidity of the cyclopropyl (B3062369) group likely contribute to a distinct biological profile compared to more flexible alkyl chains.

Impact of Cyclopropyl Ring Flexibility and Linker Length on Bioactivity

The cyclopropyl ring imposes significant conformational restraint on the molecule. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target protein and orients the molecule in a specific, favorable conformation.

Linker length is also a key factor when other moieties are attached. In a series of N-alkylated 2-aminobenzothiazoles, a linker of three carbon atoms between the 2-amino group and a terminal aromatic ring (naphthalene or phenyl) was found to be optimal for potent anti-inflammatory activity. nih.gov This highlights that the spatial relationship between the benzothiazole core and other pharmacophoric features is crucial. While specific research varying the linker length from the cyclopropyl group itself was not identified, the principle demonstrates that the constrained nature of the directly attached cyclopropyl ring likely plays a significant role in defining the molecule's orientation and interaction with its biological targets.

Substituent Effects on the 1,3-Benzothiazole Core

Modifications to the benzene (B151609) ring portion of the 1,3-benzothiazole core significantly modulate the biological potency of the compound. The position and electronic nature of these substituents are key to optimizing activity.

Halogenation Effects on Biological Potency, particularly Chloro-substitution at position 6

Halogenation, particularly with electron-withdrawing halogens like chlorine and fluorine, is a critical strategy for enhancing the biological activity of 2-aminobenzothiazole derivatives. The position of the halogen is also crucial.

Studies on antibacterial N,N-disubstituted 2-aminobenzothiazoles demonstrated the importance of a chloro group at the 6-position. nih.gov Removal of the 6-chloro substituent resulted in a two- to three-fold loss in activity. nih.gov Interestingly, moving the chloro group from the 6- to the 5-position did not affect the activity, indicating that these positions may be electronically or sterically equivalent for the target interaction. nih.gov Furthermore, replacing both a 6-chloro and a 4-methyl group with fluorine atoms at undefined positions led to a six-fold decrease in the minimum inhibitory concentration (MIC), suggesting fluorine may be a more favorable substituent for this specific target. nih.gov

The positive impact of electron-withdrawing groups at the 6-position has been observed across different therapeutic areas. For antifungal applications, 2-amino-1,3-benzothiazole derivatives with electron-withdrawing groups such as chlorine and fluorine at this position showed notable activity. ucl.ac.be Similarly, for anticonvulsant effects, derivatives containing electron-withdrawing groups like Cl, F, or NO2 in the benzothiazole ring were found to be more active. nih.gov In the context of anticancer research, a derivative identified as N-(6-Cl-1, 3-benzthiazole-2-yl)-1-(2,5 dimethxyphenyl) methanamine demonstrated significant activity. pcbiochemres.com

Table 1: Effect of Halogen Substitution on Antibacterial Activity of a 2-Aminobenzothiazole Scaffold nih.gov
Compound ModificationPosition of SubstituentEffect on Potency (MIC)
Removal of Chloro Group62- to 3-fold loss in activity
Relocation of Chloro Group6 to 5Activity unaffected
Replacement with FluorineN/A~6-fold increase in activity

Influence of Methyl, Methoxy, and Other Alkyl/Aryl Substituents

The addition of small alkyl and alkoxy groups to the benzothiazole core also has a pronounced effect on biological activity. The presence of a methyl group can be crucial for potency. In one study, the removal of both a chloro group and a methyl group from the benzothiazole ring led to a substantial loss of antibacterial activity. nih.gov In a separate study on anticancer hybrids, a methyl group on a phenyl ring attached to the 2-aminobenzothiazole core was found to be optimal for antiproliferative potency. nih.gov

Methoxy substitution has also been explored. Studies on 6-methoxybenzothiazole derivatives have been conducted to evaluate their properties, including antibacterial activity. ias.ac.inresearchgate.netresearchgate.net Research has indicated that substitution at the 6-position of the benzothiazole ring leads to compounds that are thermally more stable compared to those substituted at the 5-position. ias.ac.in The effect of electron-donating groups like methyl (-CH3) has been investigated to understand their influence on the electronic and charge transport properties of benzothiazole derivatives. nih.gov

Role of Polar and Aromatic Substitutions on Overall Activity

The introduction of aromatic and polar functional groups onto the benzothiazole scaffold is a key strategy for modulating biological activity. SAR studies have shown that aromatic substituents are often preferred over aliphatic ones. For instance, analogs with aliphatic groups at the 6-position of the 2-aminobenzothiazole ring exhibited reduced potency compared to those with aromatic substituents at the same position. nih.gov

Large aromatic systems can confer high potency. N-acylated and N-alkylated 2-aminobenzothiazoles bearing terminal naphthalene or phenyl moieties were identified as potent anti-inflammatory agents. nih.gov The introduction of a substituent onto a phenyl ring attached to the main scaffold was also shown to significantly enhance cytotoxic activity against cancer cell lines. nih.gov

Polar, electron-withdrawing groups other than halogens also play an important role. The nitro group (NO2) has been shown to enhance the anticonvulsant activity of 2-aminobenzothiazole derivatives, consistent with the general observation that electron-withdrawing substituents on the benzothiazole ring are often beneficial for potency. nih.gov

Modifications at the 2-Amino Group and their SAR Implications

The exocyclic amino group at the C-2 position of the benzothiazole ring is a key determinant of biological activity and a primary focus for synthetic modification. Its ability to act as a hydrogen bond donor is often crucial for target engagement. Alterations at this position, ranging from acylation to alkylation, can profoundly impact potency, selectivity, and pharmacokinetic properties.

Converting the 2-amino group into an amide is a common and effective strategy in medicinal chemistry to explore SAR. The resulting amide bond introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of a wide variety of substituents (R groups). This modification can enhance binding affinity by providing additional interaction points with the biological target. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)carboxamides has been a key strategy in the development of novel therapeutic agents. nih.govmdpi.com

However, the amide bond can be susceptible to enzymatic hydrolysis in vivo, leading to poor metabolic stability. To overcome this liability while retaining or improving upon the desired pharmacological properties, the concept of bioisosteric replacement is frequently employed. nih.govdrughunter.com Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The replacement of an amide bond with a suitable bioisostere can lead to compounds with improved metabolic stability, enhanced membrane permeability, and better oral bioavailability. nih.govu-tokyo.ac.jp

Several classes of amide bioisosteres have been successfully utilized in drug design, including heterocyclic rings, retro-amides, and fluorinated motifs. nih.govdrughunter.com For example, heterocycles such as 1,2,4-oxadiazoles and 1,2,3-triazoles can mimic the geometry and hydrogen bonding capabilities of the amide group while being resistant to metabolic cleavage. nih.gov Another notable bioisostere is the trifluoroethylamine group, which can mimic the polar nature of the amide carbonyl and enhance metabolic stability by shielding the molecule from proteolytic degradation. drughunter.comu-tokyo.ac.jp The acylsulfonamide group, particularly a cyclopropyl acylsulfonamide, has also been used as a carboxylic acid bioisostere, where the cyclopropyl ring can provide favorable interactions within target binding pockets. nih.gov

Table 1: Common Amide Bioisosteres and Their Rationale for Use
BioisostereKey FeaturesPotential Advantages
1,2,4-OxadiazolePlanar, aromatic heterocycle; contains hydrogen bond acceptors.Improved metabolic stability, mimics amide geometry. nih.gov
1,2,3-TriazoleAromatic heterocycle with a significant dipole moment.Resistant to hydrolysis, can improve binding and solubility. nih.gov
TrifluoroethylamineNon-hydrolyzable; CF3 group is a C=O mimic.High metabolic stability, increased potency and selectivity. drughunter.comu-tokyo.ac.jp
Retro-amideReversed amide bond (CO-NH vs. NH-CO).Can alter hydrogen bonding patterns to enhance selectivity. drughunter.com
AcylsulfonamideMaintains acidic character and hydrogen bonding capacity.Increased potency through additional hydrogen bonding interactions. nih.gov

While acylation of the 2-amino group is a fruitful strategy, further substitution on the amino nitrogen generally has a negative impact on activity. SAR studies on 2-aminobenzothiazole analogs have shown that the presence of at least one proton on the exocyclic amine (i.e., a primary or secondary amine) is often essential for activity.

Research involving the N-alkylation of the 2-amino group to generate secondary (e.g., N-methyl) and tertiary (e.g., N,N-dimethyl) amines has demonstrated that these modifications are detrimental. The introduction of even small alkyl groups, and particularly disubstitution, leads to a significant reduction or complete loss of inhibitory activity. nih.gov This suggests that the N-H group is critical, likely acting as a key hydrogen bond donor in the interaction with the molecular target. The addition of bulky substituents on the nitrogen atom may also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Table 2: Effect of Substitution on the 2-Amino Group of Benzothiazole Analogs
Substitution PatternGeneral StructureObserved Impact on Activity
Primary Amine (Unsubstituted)R-NH₂Often serves as an active parent compound. nih.gov
Secondary Amine (N-Alkylation)R-NH-AlkylGenerally results in substantially reduced activity. nih.gov
Tertiary Amine (N,N-Dialkylation)R-N(Alkyl)₂Leads to a loss of biological activity. nih.gov
Amide (N-Acylation)R-NH-CO-R'A viable strategy for SAR exploration and potency enhancement.

Comprehensive Multi-parameter SAR Optimization for Enhanced Therapeutic Potential

An illustrative example of this process is seen in the optimization of related heterocyclic compounds. An initial lead, such as an N-cyclopropyl derivative, might exhibit high potency but suffer from liabilities like time-dependent inhibition of cytochrome P450 enzymes—a common issue with the N-cyclopropyl moiety that can lead to drug-drug interactions. nih.gov This necessitates further modification to mitigate the metabolic risk while preserving or improving potency. Subsequent generations of compounds might involve replacing the problematic group with alternatives, such as a β-fluoroethyl group, to address the P450 issue. nih.gov However, this new modification could introduce a different liability, such as in vivo N-dealkylation leading to toxic metabolites. nih.gov This iterative process of identifying and solving problems is central to multi-parameter optimization.

For compounds targeting the central nervous system (CNS), properties governing brain penetrance are critical. In silico tools, such as the CNS Multi-Parameter Optimization (MPO) score, are often used to guide the design of new analogs. chemrxiv.org The CNS MPO score is a calculated value based on six key physicochemical properties (lipophilicity, molecular weight, pKa, hydrogen bond donors, topological polar surface area, and distance to the nearest aromatic ring), with a score greater than 4.0 generally correlating with favorable CNS drug-like properties. chemrxiv.org By optimizing these parameters, chemists can improve the likelihood that a compound will cross the blood-brain barrier and reach its intended target in the brain. This holistic approach ensures that the final compound is not only potent but also possesses the necessary pharmacokinetic and safety profiles to be an effective therapeutic agent.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of N-Cyclopropyl-1,3-benzothiazol-2-amine and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations of benzothiazole (B30560) derivatives have revealed diverse binding modes and interaction profiles within the active sites of various protein targets. These studies highlight the importance of specific intermolecular forces in stabilizing the ligand-protein complex. For instance, analyses have shown that the benzothiazole scaffold can engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking. nih.govmdpi.com

In a study involving a 2-(methylthio)-benzothiazole derivative and the protein lysozyme, the binding was stabilized by pi-alkyl interactions between the benzothiazole moiety and amino acid residues ALA107 and ILE98. mdpi.com Furthermore, aromatic pi-pi stacking in a T-shaped configuration was observed between the benzene (B151609) ring of the benzothiazole core and the aromatic residue TRP108, playing a significant role in the stability of the complex. mdpi.com Similarly, docking studies of other 2-aminothiazole (B372263) analogues have shown π–π interactions between the thiazole (B1198619) ring and residues such as Met1160. nih.gov Hydrogen bonds are also critical, with interactions documented between fragments on the benzothiazole scaffold and residues like Asp1164. nih.gov These detailed interaction profiles are crucial for understanding the structural basis of inhibition and for designing analogues with improved binding characteristics.

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which quantifies the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity.

Computational studies on various benzothiazole derivatives have predicted strong binding affinities to several biological targets. For example, in a study targeting the Human Epidermal growth factor receptor (HER) enzyme, certain benzo[d]thiazol-2-amine derivatives exhibited high-affinity docking scores, with the top poses recording values of -10.4, -9.9, and -9.8 kcal/mol. nih.gov Another molecular docking analysis on a different set of benzothiazole derivatives targeting receptors with PDB IDs 1EQG and 1CX2 showed a compound with a binding energy of -10.41 kcal/mol. jyoungpharm.org These computational predictions suggest that the benzothiazole scaffold can be effectively accommodated within the binding pockets of these proteins, forming stable and high-affinity interactions.

Table 1: Predicted Binding Affinities of Benzothiazole Analogues

Compound Class Target Protein/Receptor Predicted Binding Affinity (kcal/mol)
Benzo[d]thiazol-2-amine Derivative HER Enzyme -10.4
Benzothiazole-benzohydrazide Derivative Receptor (PDB ID: 1EQG) -10.41
Benzo[d]thiazol-2-amine Derivative HER Enzyme -9.9
Benzo[d]thiazol-2-amine Derivative HER Enzyme -9.8

Molecular docking not only predicts binding poses but also identifies the specific amino acid residues that are critical for ligand recognition and binding. Understanding these key interactions is fundamental for structure-based drug design. Studies on benzothiazole derivatives have successfully mapped these critical residues.

For example, in docking studies of benzothiazole compounds with the dihydropteroate synthase (DHPS) enzyme, the pyrazolone ring of the ligands was found to interact with key residues within the p-aminobenzoic acid (PABA) binding pocket. mdpi.com In a different study, interactions with lysozyme highlighted the importance of TRP108 for aromatic pi-pi stacking and ALA107 and ILE98 for pi-alkyl interactions, which collectively stabilize the ligand within the binding site. mdpi.com These findings pinpoint the essential residues that form the binding fingerprint for this class of compounds, providing a roadmap for designing new analogues with enhanced affinity and selectivity.

Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Pharmacophore modeling and 3D-QSAR are computational methods used to identify the essential structural features of a ligand that are responsible for its biological activity. These models help in understanding the structure-activity relationship and in designing new molecules with desired biological profiles.

Pharmacophore models are abstract representations of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to bind to a specific receptor. These models are typically generated by aligning a set of active molecules and extracting their common chemical features.

For scaffolds related to benzothiazole, pharmacophore models have been successfully developed to guide the design of new inhibitors. For instance, a 3D-QSAR pharmacophore model was generated for a series of 1,2,4-triazole bearing compounds, which share structural similarities with functionalized benzothiazoles, to understand their activity against the COX-2 enzyme. nih.gov This was achieved by selecting a set of the most active compounds to derive the optimal feature pattern. nih.gov Similarly, pharmacophore models have been developed by combining features of H3R antagonists and acetylcholinesterase inhibitors to create multi-targeted ligands for potential use in Alzheimer's disease, with the benzothiazole core serving as a key structural element. nih.govuniba.it The crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine has also been reported, providing valuable structural data that can aid in the development of precise pharmacophore models for this class of compounds. nih.gov

The development of pharmacophore models leads to the identification of essential chemical features that govern molecular recognition at the receptor's binding site. These features are critical for a molecule's biological activity.

Analysis of pharmacophore models for benzothiazole analogues and related heterocyclic systems has elucidated several key features. A model developed for COX-2 inhibitors, designated AADRRR_2, identified a combination of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and three aromatic rings (R) as crucial for activity. nih.gov The aromatic ring features were mapped to the various phenyl and heterocyclic rings of the compounds, while the hydrogen bond donor was associated with an amino group. nih.gov In the design of multi-target ligands for Alzheimer's disease, the similarity in pharmacophoric features between histamine H3 receptor (H3R) antagonists and acetylcholinesterase (AChE) inhibitors was exploited, highlighting the importance of specific arrangements of aromatic and basic moieties connected by a flexible linker. nih.govuniba.it These studies underscore the necessity of a precise spatial arrangement of hydrogen-bonding groups, aromatic rings, and hydrophobic centers for effective receptor interaction.

Table 2: Essential Pharmacophore Features for Benzothiazole Analogues and Related Scaffolds

Pharmacophore Feature Description Role in Receptor Interaction
Aromatic Ring (R) Aromatic moieties such as phenyl or the benzothiazole ring itself. Engages in pi-pi stacking and hydrophobic interactions with aromatic amino acid residues in the binding site.
Hydrogen Bond Acceptor (A) An electronegative atom (e.g., N, O) capable of accepting a hydrogen bond. Forms crucial hydrogen bonds with donor groups on the protein, anchoring the ligand in the active site.
Hydrogen Bond Donor (D) A hydrogen atom attached to an electronegative atom (e.g., -NH). Donates a hydrogen bond to an acceptor group on the protein, contributing to binding affinity and specificity.

Construction and Validation of 3D-QSAR Models for Predictive Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the biological activity of a set of compounds and their 3D structural properties. These models are crucial for predicting the activity of novel, unsynthesized molecules and for understanding the structural requirements for optimal interaction with a biological target.

For derivatives of the benzothiazole scaffold, 3D-QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. For instance, a study on (benzothiazole-2-yl) acetonitrile derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3) utilized molecular field analysis (MFA) and receptor surface analysis (RSA) to build predictive models. nih.gov The resulting models demonstrated good predictive power, with conventional r² values of 0.849 for MFA and 0.766 for RSA, and cross-validated r(cv)² values of 0.616 and 0.605, respectively. nih.gov

Similarly, a robust 3D-QSAR model was developed for a series of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors using the comparative molecular similarity indices analysis (COMSIA) method. nih.gov This model yielded statistically significant results, which are essential for validating the model's predictive capabilities. nih.gov The analysis of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share a cyclopropylamine feature, also highlights the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity to receptors like the Dopamine D3 receptor. mdpi.com

These studies collectively demonstrate that 3D-QSAR models for benzothiazole-containing compounds can achieve a high degree of statistical reliability, making them a valuable tool for guiding the design of new derivatives with enhanced biological activity. nih.govnih.gov

Table 1: Statistical Validation Parameters for 3D-QSAR Models of Benzothiazole Derivatives and Related Compounds

Model/Compound Series Method q² (Cross-validated r²) r² (Non-cross-validated) SEE F-value Reference
(Benzothiazole-2-yl) acetonitrile MFA 0.616 0.849 - - nih.gov
(Benzothiazole-2-yl) acetonitrile RSA 0.605 0.766 - - nih.gov
6-hydroxybenzothiazole-2-carboxamide COMSIA 0.569 0.915 0.109 52.714 nih.gov
2-phenylcyclopropylmethylamine CoMFA 0.607 0.981 0.094 149.222 mdpi.com

Molecular Dynamics Simulations to Elucidate Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to validate the binding modes predicted by molecular docking, assess the stability of a ligand-receptor complex, and analyze the conformational changes that occur upon binding.

For compounds structurally related to this compound, MD simulations have provided critical insights into their interaction with target proteins. In the study of 6-hydroxybenzothiazole-2-carboxamide derivatives, MD simulations were performed to analyze the stability of a designed inhibitor in complex with the MAO-B receptor. nih.gov The results showed that the compound remained stably bound within the active site, with the root mean square deviation (RMSD) of the ligand's atoms fluctuating between 1.0 and 2.0 Å, indicating significant conformational stability. nih.gov

The analysis of such simulations often involves monitoring several parameters. For example, in a 300-nanosecond simulation of PCPMA derivatives with the D3 receptor, key metrics like RMSD, radius of gyration (Rg), root mean square fluctuation (RMSF), and solvent-accessible surface area (SASA) were analyzed. mdpi.com The systems reached a stable state after 125 ns, with RMSD values fluctuating steadily between 0.25 and 0.3 nm. mdpi.com Energy decomposition analysis from these simulations can further reveal the contribution of key amino acid residues to the binding energy, often highlighting the critical role of Van der Waals and electrostatic interactions in stabilizing the complex. nih.gov These simulations confirm that the ligand maintains crucial interactions, such as hydrogen bonds, with key residues in the binding pocket, validating the proposed binding mode. nih.gov

Table 2: Key Parameters and Findings from Molecular Dynamics Simulations

Compound Class Target Protein Simulation Time Key Metric & Value Finding Reference
6-hydroxybenzothiazole-2-carboxamide MAO-B Not Specified RMSD: 1.0 - 2.0 Å The ligand-receptor complex is stable, with the ligand showing conformational stability. nih.gov
2-phenylcyclopropylmethylamine Dopamine D3 Receptor (D3R) 300 ns RMSD: 0.25 - 0.3 nm The complex reaches a stable binding state after 125 ns. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis and Prediction of Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods are essential for obtaining accurate 3D structures and understanding the intrinsic electronic properties that govern a molecule's behavior and interactions.

In the computational workflow for studying benzothiazole derivatives, quantum mechanics is often used for the initial and crucial step of geometry optimization. For instance, before performing 3D-QSAR and docking studies on PCPMA derivatives, the 3D structures of the compounds were energy-minimized using the quantum chemistry software Gaussian 09. mdpi.com This step ensures that the subsequent modeling studies are based on a realistic, low-energy conformation of the molecule.

Beyond geometry optimization, quantum chemical calculations can provide a wealth of information about a molecule's electronic properties. Methods like Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrostatic interactions. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can offer insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with a biological target. While detailed quantum chemical studies on this compound are not extensively published, the application of these methods is a standard and vital part of the computational analysis of such novel compounds.

Table 3: Application of Quantum Chemical Calculations in Molecular Modeling

Calculation Type Information Provided Relevance to Drug Design
Geometry Optimization Provides the most stable, low-energy 3D conformation of the molecule. Essential for accurate results in subsequent docking and QSAR studies.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify positive, negative, and neutral regions. Helps predict non-covalent interactions (e.g., hydrogen bonds, electrostatic) with the target receptor.

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electron-donating and electron-accepting capabilities of the molecule. | Provides insights into chemical reactivity, stability, and potential for charge-transfer interactions. |

Biological Activities and Pharmacological Target Identification in Vitro Studies

Antimicrobial Activities

The 2-aminobenzothiazole (B30445) scaffold, the core structure of N-cyclopropyl-1,3-benzothiazol-2-amine, is a significant point of interest in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Derivatives of the 2-aminobenzothiazole structure have demonstrated notable antibacterial activity. For instance, certain Schiff base analogues of aminobenzothiazole showed potency against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 15.62 μg/ml, comparable to the standard drug ciprofloxacin. nih.gov Another study on sulfonamide analogues of benzothiazole (B30560) found a derivative (compound 66c) to have an MIC range of 3.1–6.2 μg/ml against P. aeruginosa, S. aureus, and E. coli. nih.gov

In a separate investigation, a library of dialkyne substituted 2-aminobenzothiazole compounds was screened for antibacterial activity. nih.gov One particular compound from this series exhibited strong potency against all tested Gram-positive and Gram-negative bacterial strains with an MIC value of 3.12 μg/ml, which was twofold more active than the ciprofloxacin standard used in that study (MIC 6.25 μg/ml). nih.gov However, many benzothiazole derivatives show limited activity compared to standard antibiotics like ciprofloxacin. nih.gov

Interactive Table: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives

The antifungal potential of the benzothiazole class of compounds has also been explored. In a study focused on new antimicrobial agents, various synthesized benzothiazole derivatives were tested against fungal pathogens, including Candida albicans. mdpi.com While many compounds in the series demonstrated some level of activity, their potency varied significantly based on their specific chemical substitutions. mdpi.com

Another study involving dialkyne substituted 2-aminobenzothiazoles found that while most compounds had moderate to weak antifungal activity, one specific derivative was highly active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov Thiazole (B1198619) derivatives containing a cyclopropane system, which shares a structural element with this compound, have also shown very strong antifungal activity against C. albicans, with MIC values as low as 0.008 µg/mL. nih.gov

Interactive Table: Antifungal Activity of Selected Benzothiazole and Thiazole Derivatives

The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new treatments for tuberculosis. nih.gov A high-throughput screen against Mycobacterium tuberculosis identified an amino-benzothiazole compound with antitubercular activity. nih.gov Subsequent research involved synthesizing and testing 34 analogues to explore the structure-activity relationship. nih.govnih.gov This work led to the identification of molecules with improved potency and reduced cytotoxicity against eukaryotic cells. nih.govnih.gov The "seed" molecule from this research demonstrated good bactericidal activity against both replicating and non-replicating bacteria, as well as effectiveness against intracellular M. tuberculosis within murine macrophages. nih.govbiorxiv.org

Interactive Table: Antitubercular Activity of a Seed 2-Aminobenzothiazole Compound

Antiparasitic Activities

Research into nitrotriazole-based 2-amino-1,3-benzothiazoles has revealed significant activity against trypanosomal parasites. researchgate.net A study evaluating these derivatives found that all tested compounds were active or moderately active against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Many of these compounds were significantly more potent than the reference drug, benznidazole. researchgate.net Furthermore, five derivatives showed activity against Trypanosoma brucei rhodesiense (which causes African sleeping sickness), and one was moderately active against Leishmania donovani (which causes leishmaniasis). researchgate.net

The mechanism of action for many antiparasitic drugs involves activation by parasitic enzymes. For some classes of compounds, such as nitroaromatics, type I nitroreductases (NTRs) are crucial for their bioactivation. However, studies on certain active antitrypanosomal 5-nitro-2-aminothiazole-based compounds, which are structurally related to benzothiazoles, found that they were not activated by the type I NTR enzyme. nih.gov This suggests that their mode of action is independent of this specific activation pathway, indicating an alternative mechanism for their antiparasitic effects. nih.gov

Anticancer Activities

The 2-aminobenzothiazole moiety is a recognized pharmacophore in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms of action.

The following table presents data for related benzothiazole derivatives, as specific data for this compound is not available.

Compound TypeCell LineIC50 (µM)Reference
2-Aminobenzothiazole Schiff's BaseHeLa1.16 nih.gov
N-(1,3-benzothiazol-2-yl)benzamide derivativeMCF-70.04 nih.gov

Molecular docking studies have been employed to investigate the potential of benzo[d]thiazol-2-amine derivatives as anticancer agents by targeting key biomolecules like the Human Epidermal Growth Factor Receptor (HER) and DNA. These studies have shown that certain derivatives can exhibit high binding affinities to the HER enzyme, suggesting a potential mechanism for their anticancer activity nih.gov. The interactions are often characterized by hydrogen bonding and hydrophobic interactions within the active site of the enzyme nih.gov. Furthermore, these compounds have been analyzed for their potential to interact with DNA, with docking simulations indicating possible binding within the DNA groove nih.gov. While these studies provide a theoretical framework, it is important to note that these were conducted on derivatives other than this compound.

The table below shows molecular docking scores for representative benzo[d]thiazol-2-amine derivatives against the HER enzyme. Specific data for the N-cyclopropyl derivative is not available.

CompoundTargetDocking Score (kcal/mol)Reference
Benzo[d]thiazol-2-amine Derivative 2HER Enzyme-10.4 nih.gov
Benzo[d]thiazol-2-amine Derivative 3HER EnzymeNot Specified nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. A novel series of PI3Kβ inhibitors based on the benzothiazole scaffold has been designed and synthesized semanticscholar.org. Enzymatic assays revealed that certain derivatives exhibit significant inhibitory activity against PI3Kβ, with some compounds showing high selectivity over other PI3K isoforms (α, γ, δ) and mTOR semanticscholar.org. The morpholine group at the 2-position of the benzothiazole was identified as being important for potent antitumor activity semanticscholar.org. Although this research did not specifically include this compound, it highlights the potential of the benzothiazole core to serve as a scaffold for the development of selective PI3Kβ inhibitors.

The following table illustrates the PI3Kβ inhibitory activity of selected benzothiazole derivatives. Data for this compound is not available.

CompoundConcentration (µM)% Inhibition of PI3KβReference
Compound 10175.9 semanticscholar.org
Compound 11188.3 semanticscholar.org

Anti-inflammatory and Analgesic Activities

Derivatives of 2-aminobenzothiazole have been investigated for their potential as anti-inflammatory and analgesic agents. In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate anti-inflammatory activity. This test allows for the assessment of a compound's ability to reduce edema at different time points, providing insights into its mechanism of action. Similarly, analgesic properties are often evaluated using models like the hot-plate test, which measures the latency of a pain response to a thermal stimulus. While specific data for this compound in these models is not available, studies on other 2-aminobenzothiazole derivatives have shown significant activity.

Anticonvulsant Activities

The benzothiazole nucleus is present in various compounds with central nervous system activity, and its derivatives have been explored for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures uc.pt. In this test, an electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured. While specific MES test data for this compound is not documented in the available literature, various other benzothiazole derivatives have shown protective effects in this model.

Enzyme Inhibition Studies

The benzothiazole scaffold has been identified as a key structural motif in a variety of enzyme inhibitors. For example, certain 1,3-benzothiazol-2-yl derivatives have been identified as inhibitors of c-Jun NH2-terminal protein kinase (JNK), a key enzyme in neuronal apoptosis, suggesting neuroprotective potential nih.gov. Additionally, other benzothiazole derivatives have been developed as potent and specific inhibitors of casein kinase 1δ (CK1δ) and CK1ε, which are involved in various cellular processes nih.gov. These examples underscore the versatility of the benzothiazole core in the design of targeted enzyme inhibitors. However, specific enzyme inhibition studies for this compound are not currently available in the scientific literature.

Cytochrome P450 (P450s) Enzyme Inhibition Mechanisms

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a vast number of drugs and endogenous compounds. nih.govnih.gov Inhibition of these enzymes, particularly P450 3A4, is a major cause of drug-drug interactions. nih.govnih.gov The inhibition can be reversible (competitive, noncompetitive, or mixed) or irreversible, where the inhibitor forms a stable complex with the enzyme. nih.govnih.gov For many heterocyclic drugs, the inhibition process is complex, involving an initial loose binding followed by a slower, tighter binding that often involves the formation of a bond between a nitrogen atom in the inhibitor and the heme iron of the P450 enzyme. nih.gov This multi-step process can lead to significant alterations in the metabolism of other drugs. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibitors of these enzymes are used in the management of Alzheimer's disease to increase acetylcholine levels in the brain. mdpi.comnih.govmdpi.com Various derivatives of the benzothiazole and related thiazole scaffolds have been investigated for their ability to inhibit these enzymes.

Studies have shown that certain benzothiazole derivatives can act as multi-target-directed ligands, inhibiting both cholinesterases and other targets relevant to Alzheimer's disease. nih.gov For example, some synthesized hybrid molecules incorporating a 1,3,4-thiadiazole ring with a benzothiazine structure showed significant inhibitory activity against AChE, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the reference drug donepezil. nih.gov In another study, a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were synthesized, with one compound showing an IC50 value of 49.86 μM for AChE inhibition. researchgate.net

Table 1: AChE and BuChE Inhibition by Benzothiazole and Related Derivatives

Compound Class Target Enzyme IC50 Value Reference
Thiadiazole-benzothiazine hybrids AChE 0.025 µM nih.gov
5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine AChE 49.86 μM researchgate.net
Pyrrolidinyl-pentoxy-benzothiazole derivative (3s) AChE 6.7 µM nih.gov

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, making it an attractive target for the development of new antibacterial drugs. u-szeged.huals-journal.com The benzothiazole scaffold has been identified as a promising framework for the development of potent DNA gyrase inhibitors. nih.govnih.gov These inhibitors typically bind to the ATP-binding site of the GyrB subunit of the enzyme. nih.gov

Research has led to the development of 2-aminobenzothiazole-based compounds with nanomolar inhibition of DNA gyrase. nih.gov A crystal structure of a benzothiazole inhibitor bound to the E. coli GyrB subunit revealed key interactions, including a cation-π stacking interaction between the benzothiazole ring and an arginine residue (Arg76). nih.gov Modifications at the C5 position of the benzothiazole ring have been explored to improve pharmacokinetic properties and broaden antibacterial activity. nih.gov Some of these optimized derivatives have shown potent activity against a range of pathogens, including resistant strains. u-szeged.hu

Table 2: DNA Gyrase Inhibition by Benzothiazole Derivatives

Compound Derivative Target Enzyme IC50 Value Reference
5-hydroxy-2-aminobenzothiazole derivative (A) E. coli DNA Gyrase < 10 nM nih.gov
5-fluoro-2-aminobenzothiazole derivative (B) E. coli DNA Gyrase 40 nM nih.gov
5-benzylamino-2-aminobenzothiazole derivative (D) E. coli DNA Gyrase < 10 nM nih.gov

p56lck Kinase Inhibition

Src family kinases, including p56lck (Lck), are crucial signaling proteins in T-cells and are targets for immunomodulatory and anti-inflammatory therapies. The 2-aminothiazole (B372263) scaffold has been identified as a novel template for inhibiting Src family kinases. Through structural optimization, potent pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays have been developed from this template. A putative binding model suggests that these compounds interact with the kinase through key hydrogen-bond interactions. This demonstrates the potential of this compound, as a member of this chemical class, to be investigated for similar kinase inhibitory activity.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of prostaglandin E2 (PGE2) generation is a primary mechanism for many anti-inflammatory drugs. N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as novel leads for regulating PGE2 formation. nih.gov Certain derivatives have been shown to inhibit PGE2 generation with EC50 values in the nanomolar range (118 nM to 177 nM). nih.gov Additionally, other studies on related thiazole structures have identified compounds with direct inhibitory activity against COX-1 and COX-2 enzymes. nih.gov This suggests that the benzothiazole scaffold can serve as a basis for developing agents that modulate the inflammatory response through the COX pathway. nih.govnih.gov

Receptor Ligand Binding Studies

These studies assess the ability of a compound to bind to specific cellular receptors, which is the first step in initiating a biological response.

Cannabinoid CB2 Receptor Ligand Affinity

The cannabinoid CB2 receptor is primarily expressed in immune cells and is considered a therapeutic target for inflammatory and neuropathic pain without the psychoactive side effects associated with the CB1 receptor. nih.govlongdom.org The benzothiazole scaffold has been successfully utilized to develop highly potent and selective CB2 receptor ligands. hzdr.deebi.ac.uk

Radioligand binding assays have been used to evaluate the affinity of various benzothiazole derivatives for human CB1 and CB2 receptors. hzdr.de These studies have identified compounds with Ki values in the low nanomolar and even picomolar range for the CB2 receptor, along with high selectivity over the CB1 receptor. nih.govrsc.org For instance, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity and selectivity, with selectivity indices (Ki hCB1/Ki hCB2) reaching up to 429-fold. nih.gov Research has also shown that bulky aliphatic amide substituents on the benzothiazole core are generally favored over aromatic ones for achieving high CB2 affinity. hzdr.de

Table 3: Binding Affinities of Benzothiazole Derivatives for Cannabinoid Receptors

Compound Class Receptor Binding Affinity (Ki) Selectivity Index (CB1/CB2) Reference
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides CB2 Low nM to pM range Up to 429 nih.gov
4-fluorobutyl chain benzothiazole derivative (21) CB2 0.28 nM 21,614 hzdr.de
3-trifluoromethylphenyl amide benzothiazole derivative (15) CB2 29.8 nM 1,759 hzdr.de

Exploration of Other Receptor Modulations (e.g., Histamine receptors in broader benzothiazole patent literature)

While the primary pharmacological activities of this compound and its analogs have been the focus of much research, the broader patent and scientific literature reveals that the benzothiazole scaffold is a versatile pharmacophore capable of interacting with a range of other biological targets, including histamine receptors. The exploration of these alternative receptor modulations provides valuable insights into the potential for developing benzothiazole derivatives with diverse therapeutic applications.

The histamine receptor family, comprising four subtypes (H1, H2, H3, and H4), is a significant target for drug discovery due to its involvement in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immune responses google.commdpi.com. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have demonstrated their potential to act as antagonists at these receptors nih.gov.

Initial investigations into non-imidazole compounds led to the discovery of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl) benzothiazole derivatives that function as H3-antagonists, with some also exhibiting H1 blocking activities ijper.orgtandfonline.com. The histamine H3 receptor is primarily found in the central nervous system and its modulation is a target for treating neurological and cognitive disorders google.comnih.gov.

Further research has identified other benzothiazole-containing compounds with affinity for histamine receptors. For instance, a class of 2-benzothiazolylphenylmethyl ether derivatives has been synthesized and evaluated as histamine H4 receptor antagonists nih.gov. The H4 receptor is predominantly expressed on cells of the immune system, making its antagonists promising candidates for the treatment of inflammatory conditions like asthma and atopic dermatitis nih.gov.

The thiazole ring, a core component of the benzothiazole structure, is also present in potent H2-receptor antagonists. For example, compounds containing a 2-[(diaminomethylene)amino]thiazole moiety have shown significant H2-receptor antagonist activity, which is crucial for inhibiting gastric acid secretion nih.gov. This highlights the potential for modifications of the benzothiazole scaffold to target this receptor subtype as well.

The following table summarizes the reported histamine receptor modulation by various benzothiazole and related thiazole derivatives found in the literature.

Compound ClassHistamine Receptor TargetReported ActivityReference
2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl) benzothiazole derivativesH3, H1Antagonist ijper.orgtandfonline.com
2-benzothiazolylphenylmethyl ether derivativesH4Antagonist nih.gov
2-[(diaminomethylene)amino]thiazole derivativesH2Antagonist nih.gov
Various benzothiazole derivativesH1, H2, H3Antihistamine Activity nih.gov

This exploration into the modulation of histamine receptors by the broader class of benzothiazole derivatives underscores the chemical tractability of this scaffold and opens avenues for the development of new therapeutic agents targeting histamine-mediated pathways. While direct evidence for the activity of this compound at histamine receptors is not explicitly detailed in these studies, the collective findings strongly suggest that this is a plausible and potentially fruitful area for future investigation.

Medicinal Chemistry and Drug Design Principles

Benzothiazole (B30560) Scaffold Exploitation for Lead Identification and Generation

The benzothiazole ring system, a bicyclic structure containing a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized in medicinal chemistry as a "privileged scaffold." nih.goviajesm.innih.gov This designation stems from its ability to bind to a wide range of biological targets with high affinity, making it a valuable core structure for the design and discovery of new therapeutic agents. nih.goviajesm.innih.gov The 2-aminobenzothiazole (B30445) moiety, in particular, serves as a versatile starting point for lead identification due to the reactive amino group at the C2-position, which allows for diverse chemical modifications. acs.orgresearchgate.netnih.gov

The exploitation of the benzothiazole scaffold begins with its identification as a "hit" in high-throughput screening campaigns or through its presence in known bioactive compounds. Its rigid structure and potential for multiple interaction points—including hydrogen bonding, hydrophobic interactions, and π-π stacking—allow it to fit into the binding sites of various enzymes and receptors. nih.gov Researchers have successfully utilized this scaffold to generate leads for a multitude of targets, including kinases, which are crucial in cancer therapy. nih.govnih.gov For instance, derivatives of the 2-aminobenzothiazole core have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov

The process of lead generation often involves creating a library of compounds based on the 2-aminobenzothiazole core. By introducing various substituents at different positions on the scaffold, chemists can explore the structure-activity relationship (SAR) and identify initial lead compounds with promising activity and desirable properties for further development. nih.govbenthamscience.com The N-cyclopropyl substituent in N-cyclopropyl-1,3-benzothiazol-2-amine represents one such modification, intended to probe specific interactions within a target's binding pocket.

Strategic Lead Optimization Approaches for this compound Analogues

Once a lead compound like an this compound derivative is identified, lead optimization becomes the critical next step. This process involves systematically modifying the molecule's structure to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.gov

Potency Enhancement Strategies

Enhancing the biological potency of a lead compound is a primary goal of lead optimization. For analogues of this compound, this involves modifications aimed at strengthening the interactions with the biological target.

Substitution on the Benzene Ring: Introducing various functional groups onto the benzene portion of the benzothiazole scaffold can significantly impact potency. Structure-activity relationship (SAR) studies on related 2-aminobenzothiazoles have shown that substitutions at the C6-position are often crucial for activity. core.ac.uk For example, incorporating electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and influence binding affinity. core.ac.uk In some series, a benzyloxy group at the C6-position was found to enhance antifungal activity. core.ac.uk

Modification of the 2-Amino Group: The exocyclic amino group is a key site for modification. While the parent compound has a cyclopropyl (B3062369) group, extending or replacing this group can lead to more favorable interactions. For instance, in a series of PI3K inhibitors, extending an N-alkyl substituent (propyl > ethyl > methyl) on a related scaffold resulted in increased potency. nih.gov This suggests that exploring different alkyl or aryl groups in place of the cyclopropyl moiety could yield more potent compounds by accessing deeper hydrophobic pockets or forming additional hydrogen bonds. nih.gov

Below is a table illustrating how substitutions can affect the inhibitory concentration (IC₅₀) of hypothetical 2-aminobenzothiazole analogues against a target kinase.

Compound IDSubstitution at C6N-SubstituentIC₅₀ (nM)
Lead-1 HCyclopropyl150
Opt-1a -OCH₃Cyclopropyl85
Opt-1b -ClCyclopropyl92
Opt-2a HPropyl75
Opt-2b HPhenyl110

Selectivity Improvement Methodologies

Selectivity is critical for minimizing off-target effects and associated toxicity. The goal is to design analogues that preferentially bind to the intended target over other related proteins, such as different kinase isoforms.

For 2-aminobenzothiazole derivatives, selectivity can be engineered through subtle structural modifications that exploit differences in the amino acid composition of the target's binding site. For example, in the development of PI3K inhibitors, modifying a urea (B33335) fragment attached to the 2-aminobenzothiazole scaffold led to a compound with significantly improved selectivity for the PI3Kγ isoform over PI3Kα and PI3Kδ. nih.gov Similarly, for this compound analogues, attaching carefully designed side chains to the N-cyclopropyl group or the benzene ring could introduce steric hindrance or specific electronic interactions that favor binding to the desired target while preventing binding to off-targets. nih.govnih.gov

The table below shows hypothetical data on how structural changes can improve selectivity between two related kinases.

Compound IDModificationKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Fold, B/A)
Lead-1 -1503002
Opt-3a C6-Methoxy8595011.2
Opt-3b N-Propyl-urea75225030

Optimization of Physicochemical Properties (e.g., solubility, stability, lipophilicity)

A potent and selective compound is of little therapeutic value if it has poor physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). iajesm.innih.gov Lead optimization heavily focuses on tuning properties like aqueous solubility, metabolic stability, and lipophilicity (logP). nih.govnih.gov

Solubility: Poor aqueous solubility can hinder absorption and formulation. For 2-aminobenzothiazole analogues, solubility can be improved by introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, onto the scaffold. nih.gov Bioisosteric replacement, where a group is replaced by another with similar physical or chemical properties, is another technique. For example, a lipophilic group might be replaced with a more polar isostere to enhance solubility while maintaining activity. nih.gov

Stability: Compounds must be stable enough to reach their target in the body. Metabolic instability, often due to rapid breakdown by liver enzymes, is a common issue. iajesm.in Vulnerable metabolic sites on the benzothiazole scaffold can be blocked by introducing groups like fluorine, which can prevent enzymatic oxidation. iajesm.in

Lipophilicity: Lipophilicity is a key determinant of absorption, distribution, and toxicity. While a certain degree of lipophilicity is needed for membrane permeability, excessively high values can lead to poor solubility, high plasma protein binding, and increased toxicity. The N-cyclopropyl group contributes to the lipophilicity of the parent compound. Optimization may involve synthesizing analogues with more hydrophilic or less lipophilic substituents on the benzene ring to achieve an optimal balance. nih.gov

The following table provides hypothetical data on how modifications can tune key physicochemical properties.

Compound IDModificationAqueous Solubility (µg/mL)Lipophilicity (logP)Metabolic Stability (t½ in HLM, min)
Lead-1 -<14.515
Opt-4a C6-OH253.822
Opt-4b N-CH₂CH₂OH503.545
Opt-4c C5-F<14.660

HLM: Human Liver Microsomes

Development of Hybrid Molecules and Prodrug Design

Advanced drug design strategies include the creation of hybrid molecules and prodrugs to further enhance therapeutic efficacy and overcome pharmacokinetic challenges. nih.govijpcbs.com

Hybrid Molecules: This strategy, also known as molecular hybridization, involves covalently linking two or more distinct pharmacophores to create a single molecule with a dual or synergistic mode of action. nih.gov This is particularly relevant for complex diseases like cancer. The 2-aminobenzothiazole scaffold has been successfully used as a building block for hybrid molecules. For instance, it has been combined with other anticancer pharmacophores like thiazolidinedione nih.govnih.gov or cyanothiouracil nih.gov to create novel VEGFR-2 inhibitors. nih.gov This approach could be applied to this compound, where it could be linked to another agent that targets a different pathway involved in the disease, potentially leading to enhanced efficacy and reduced drug resistance.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. ijpcbs.com This approach is often used to improve properties such as solubility, stability, or oral bioavailability. ijpcbs.com The amino group of this compound is an ideal handle for prodrug design. It could be converted into an amide, carbamate, or other labile linkage attached to a promoiety. ijpcbs.com This promoiety could be designed to be cleaved by specific enzymes at the target site, or it could simply be used to mask the polar amino group to enhance membrane permeability, releasing the active parent drug after absorption. ijpcbs.com

Future Directions and Emerging Research Avenues for this compound in Therapeutic Development

The scaffold of this compound represents a confluence of two privileged structural motifs in medicinal chemistry: the benzothiazole ring and the cyclopropyl group. The benzothiazole nucleus is a versatile heterocyclic system renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.commdpi.compharmascholars.comjchemrev.com The cyclopropyl ring is increasingly utilized in drug design to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by providing conformational rigidity. researchgate.netnih.gov The combination of these two moieties in this compound provides a robust foundation for future therapeutic development, opening several promising research avenues.

Future research will likely focus on the systematic exploration and optimization of this core structure to develop novel drug candidates across various disease areas. The primary directions involve lead optimization through structural modification, elucidation of specific mechanisms of action, and expansion into new therapeutic applications based on the known bioactivities of related compounds.

Exploration of Anticancer Potential

Derivatives of 2-aminobenzothiazole and 2-aminothiazole (B372263) have demonstrated significant potential as anticancer agents. nih.govpsu.edu Research has shown that certain N,4-diaryl-1,3-thiazole-2-amines act as tubulin inhibitors, disrupting microtubule dynamics and leading to potent antiproliferative activity. nih.gov This provides a clear future direction for this compound.

Lead Optimization and SAR Studies: Future work should involve the synthesis of a library of derivatives by modifying the benzothiazole ring and the cyclopropyl group. Structure-Activity Relationship (SAR) analysis of these new compounds could identify modifications that enhance potency and selectivity against specific cancer cell lines. researchgate.net

Mechanism of Action Studies: Investigating the precise mechanism by which these compounds exert their anticancer effects is crucial. Studies could explore inhibition of key signaling pathways, such as AKT and ERK, or their potential as tubulin polymerization inhibitors. nih.govnih.gov

Targeted Drug Development: Given the diverse targets of benzothiazole derivatives, research could focus on designing compounds that selectively inhibit specific enzymes critical for cancer progression, such as protein kinases or topoisomerases. jchemrev.com

Development as Novel Antimicrobial Agents

Bacterial and fungal resistance to existing antibiotics is a major global health threat, necessitating the development of new antimicrobial agents. ijrpc.com The benzothiazole nucleus is a well-established pharmacophore in the design of antimicrobial drugs. ijrpc.comresearchgate.net

Broad-Spectrum Activity Screening: this compound and its future analogues should be screened against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijrpc.comresearchgate.net

Target Identification: Research efforts could be directed towards identifying the specific bacterial or fungal targets. Potential mechanisms include inhibition of essential enzymes or disruption of cell wall synthesis.

Modification for Enhanced Efficacy: The core structure can be modified to improve antimicrobial potency and broaden the spectrum of activity. The cyclopropyl group's ability to increase lipophilicity may enhance penetration through microbial cell membranes. researchgate.net

Investigation into Anti-inflammatory and Analgesic Properties

Several benzothiazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities. pcbiochemres.comresearchgate.net This suggests a promising avenue for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain management therapies.

In Vivo and In Vitro Models: The anti-inflammatory potential of this compound derivatives should be evaluated using established models of inflammation and pain.

Enzyme Inhibition Assays: Studies could focus on the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Neuropathic Pain: The unique physicochemical properties conferred by the cyclopropyl group, such as potential for increased brain permeability, could make these compounds candidates for treating neurological conditions, including neuropathic pain. nih.gov

Table 1: Potential Therapeutic Applications and Research Strategies

Therapeutic Area Rationale Based on Core Structures Suggested Future Research Directions
Oncology 2-aminothiazole/benzothiazole derivatives show antiproliferative activity and can act as tubulin inhibitors. nih.govpsu.edu Synthesis of derivatives, screening against cancer cell lines (e.g., A549, HeLa), mechanism of action studies (e.g., tubulin polymerization assays, kinase inhibition). nih.govnih.gov
Infectious Diseases The benzothiazole nucleus is a core component of many compounds with antibacterial and antifungal properties. ijrpc.comresearchgate.net Screening against panels of Gram-positive/negative bacteria and fungal pathogens, determination of Minimum Inhibitory Concentration (MIC), lead optimization to enhance potency.
Inflammation & Pain Benzothiazole derivatives are known to exhibit anti-inflammatory and analgesic effects. pcbiochemres.comresearchgate.net Evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema), enzyme inhibition assays (COX-1/COX-2), exploration for neuropathic pain treatment.

| Neurodegenerative Diseases | Benzothiazole derivatives have been investigated for Alzheimer's disease (as imaging agents) and as potential anticonvulsants. pcbiochemres.compsu.edu | Design of derivatives with enhanced blood-brain barrier permeability, evaluation for neuroprotective effects, and screening for anticonvulsant activity in relevant models. |

Table 2: Proposed Derivative Structures for Future Synthesis and Evaluation

Base Compound Position of Modification Proposed Substituent Rationale for Modification
This compound Benzothiazole Ring (Positions 4, 5, 6, or 7) Halogens (F, Cl, Br) To modulate electronic properties and lipophilicity, potentially enhancing binding affinity and cell permeability.
This compound Benzothiazole Ring (Positions 4, 5, 6, or 7) Methoxy (-OCH3) or Methyl (-CH3) groups To investigate the effect of electron-donating groups on biological activity and metabolic stability.
This compound Cyclopropyl Group Substitution on the cyclopropyl ring To explore conformational constraints and introduce additional points for receptor interaction.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via oxidative cyclodesulfurization of monothioureas. A scalable approach involves reacting cyclopropylamine with 2-mercaptobenzothiazole derivatives in the presence of iodine (I₂) as a cost-effective and environmentally friendly desulfurizing agent. Key parameters include:
  • Reaction Time : 6–12 hours under reflux conditions.
  • Solvent : Chloroform or dichloromethane.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to benzothiazole precursor) and using microwave irradiation can enhance efficiency (reducing time to 1–2 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm cyclopropyl and benzothiazole moieties. Key signals include δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 7.3–8.1 ppm (aromatic protons) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks and molecular packing. For example, intermolecular N–H⋯N bonds stabilize dimeric structures in the crystal lattice .
  • IR Spectroscopy : Peaks at 1668 cm⁻¹ (C=O stretch) and 3178 cm⁻¹ (N–H stretch) validate functional groups .

Q. How can microwave-assisted synthesis improve the production of benzothiazole derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) and improves yields (up to 90%) by enhancing thermal efficiency. For example, coupling cyclopropylamine with 2-chlorobenzothiazole under microwave conditions (100°C, 300 W) achieves rapid cyclization .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against HCT-116, HCT15, and HT29 colon cancer cell lines (IC₅₀ values <10 µM indicate potency) .
  • Antibacterial Screening : Disk diffusion or microdilution assays against Staphylococcus aureus and E. coli (MIC values reported for related benzothiazoles: 8–32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at the 6-position enhance anticancer activity by increasing electrophilicity and membrane permeability. For example, 6-chloro derivatives show 2-fold lower IC₅₀ values than unsubstituted analogs .
  • Electron-Donating Groups (EDGs) : Methoxy groups at the 6-position reduce cytotoxicity but improve solubility for pharmacokinetic optimization .

Q. What computational tools can predict binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates binding to targets like EGFR or COX-2. Use PDB IDs 1M17 (EGFR) and 3LN1 (COX-2) for docking studies.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., cyclopropyl orientation) can arise from polymorphism or solvent effects. X-ray structures (e.g., triclinic P1 space group) show two independent molecules in the asymmetric unit, with N–H⋯N hydrogen bonds (2.8–3.1 Å) dictating dimer formation .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Systems : Use Pd/C (5 mol%) for Suzuki-Miyaura coupling of halogenated precursors, achieving >80% yield .
  • Workup Optimization : Precipitation at pH 8–9 (ammonia solution) followed by recrystallization (DMSO/water, 2:1) removes byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.